Rocaglamide is a naturally derived flavagline and a highly selective inhibitor of the eukaryotic initiation factor 4A (eIF4A) RNA helicase. By clamping eIF4A to polypurine-rich sequences in the 5'-untranslated regions (UTRs) of mRNA, it stalls translation initiation [1]. From a procurement perspective, Rocaglamide is highly valued over more complex derivatives because it provides potent, nanomolar-range inhibition while maintaining a simpler cyclopenta[b]benzofuran core. This structural baseline ensures high crystalline stability, excellent organic solubility, and reliable lot-to-lot reproducibility, making it the preferred reference material for high-throughput screening, antiviral research, and oncology assay standardization[2].
Buyers selecting translation inhibitors must carefully distinguish between initiation and elongation blockers. Substituting Rocaglamide with a generic elongation inhibitor like cycloheximide eliminates the ability to selectively target 5'-UTR-dependent translation, rendering mechanistic eIF4A assays invalid[1]. Furthermore, while the related flavagline Silvestrol is often cited in literature, it features a bulky dioxanyl ring that severely limits its utility in systemic models. Silvestrol suffers from poor oral bioavailability (<2%), induces pulmonary toxicity in some animal models, and is highly susceptible to MDR1 (P-glycoprotein) efflux [2]. Rocaglamide lacks this dioxanyl appendage, completely bypassing MDR1-mediated resistance and offering superior pharmacokinetic stability for in vivo procurement needs [2].
The structural complexity of flavaglines directly impacts their susceptibility to cellular efflux pumps. Silvestrol, due to its dioxanyl ring, is highly sensitive to MDR1 (P-glycoprotein) efflux, which skews IC50 results in resistant cell lines. In contrast, Rocaglamide lacks this moiety and maintains its potency regardless of MDR1 expression. In comparative assays using MDR1-overexpressing 697-R leukemic cells, Rocaglamide inhibited proliferation at IC50 values identical to those in parental 697 cells, whereas Silvestrol lost efficacy[1].
| Evidence Dimension | Sensitivity to MDR1 efflux |
| Target Compound Data | Rocaglamide: Insensitive (IC50 identical in parental and MDR1-overexpressing cells) |
| Comparator Or Baseline | Silvestrol: Highly sensitive to MDR1 efflux |
| Quantified Difference | Rocaglamide bypasses MDR1 resistance, maintaining >90% relative efficacy in resistant lines compared to Silvestrol's drop-off. |
| Conditions | 697 and 697-R (MDR1-overexpressing) leukemic cell proliferation assays. |
Procurement of Rocaglamide ensures reliable, unconfounded cytotoxicity data in multidrug-resistant cancer models where Silvestrol would fail.
For transition from in vitro to in vivo models, formulation and systemic absorption are critical procurement factors. Silvestrol is notoriously difficult to dose orally, exhibiting less than 2% oral bioavailability and carrying risks of pulmonary toxicity in specific animal models [1]. Rocaglamide, benefiting from a lower molecular weight and optimized lipophilicity, achieves approximately 50% oral bioavailability without inducing pulmonary toxicity[1].
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | Rocaglamide: ~50% oral bioavailability |
| Comparator Or Baseline | Silvestrol: <2% oral bioavailability |
| Quantified Difference | 25-fold higher oral bioavailability for Rocaglamide. |
| Conditions | Pharmacokinetic analysis in orthotopic MPNST mouse and dog models. |
Buyers sourcing compounds for animal studies can utilize oral dosing routes with Rocaglamide, drastically simplifying formulation and administration protocols.
Distinguishing between translation initiation and elongation is vital for targeted RNA research. Rocaglamide specifically clamps eIF4A, meaning its inhibitory power is directly correlated with the complexity of the mRNA's 5'-UTR. In comparative studies, Rocaglamide showed a TUB/c-MYC IC50 ratio of 4.0, demonstrating strong preference for complex UTRs [1]. Cycloheximide, a generic elongation inhibitor, showed a ratio of ~1.0, inhibiting all translation equally regardless of UTR structure [1].
| Evidence Dimension | 5'-UTR complexity dependence (TUB/c-MYC IC50 ratio) |
| Target Compound Data | Rocaglamide: Ratio of 4.0 |
| Comparator Or Baseline | Cycloheximide (CHX): Ratio of ~1.0 (no dependence) |
| Quantified Difference | Rocaglamide exhibits a 4-fold selectivity for complex 5'-UTRs, whereas CHX exhibits zero selectivity. |
| Conditions | In vitro translation constructs containing either c-MYC or tubulin 5'-UTRs. |
Rocaglamide is the mandatory choice for researchers who need to specifically isolate and inhibit eIF4A-driven translation initiation rather than shutting down the entire ribosome.
Reagent preparation requires reliable solubility. Rocaglamide is highly stable as a crystalline solid (≥2 years at -20°C) and demonstrates excellent solubility in standard organic solvents used for screening libraries. It readily dissolves in DMSO at concentrations up to 10 mg/mL (and up to 150 mg/mL with sonication in optimized formulations) and in ethanol at 5 mg/mL. This robust solubility profile prevents precipitation in master mixes, a common issue with more complex macrocyclic natural products.
| Evidence Dimension | Organic solvent solubility |
| Target Compound Data | Rocaglamide: 10 mg/mL in DMSO; 5 mg/mL in Ethanol |
| Comparator Or Baseline | Standard aqueous buffers: Sparingly soluble |
| Quantified Difference | Orders of magnitude higher solubility in DMSO/Ethanol, allowing for highly concentrated stock generation. |
| Conditions | Standard laboratory preparation at room temperature. |
High DMSO solubility ensures that Rocaglamide can be seamlessly integrated into automated liquid handling systems for high-throughput screening without clogging or concentration drop-offs.
Because Rocaglamide achieves ~50% oral bioavailability and avoids the pulmonary toxicity associated with Silvestrol, it is the optimal flavagline for systemic administration in mouse models of malignant peripheral nerve sheath tumors (MPNST) and other sarcomas[1].
Rocaglamide's lack of a dioxanyl ring renders it insensitive to MDR1 (P-glycoprotein) efflux. It is the preferred eIF4A inhibitor for screening panels involving MDR1-overexpressing leukemic or solid tumor cell lines where bulkier analogs would yield false negatives[1].
When researchers need to differentiate between cap-dependent translation initiation and general ribosomal elongation, Rocaglamide provides the necessary 5'-UTR-dependent specificity that generic inhibitors like cycloheximide lack [2].
Rocaglamide's high stability as a crystalline solid and excellent solubility in DMSO (up to 10 mg/mL) make it an ideal positive control or baseline reference compound in automated, high-throughput screens targeting viral RNA translation .